N-(Dichloroacetyl)-S,S-diethylsulfilimine

Description

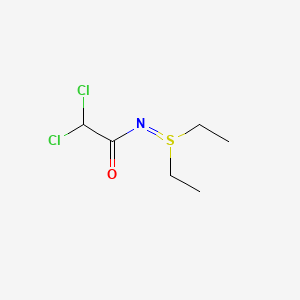

N-(Dichloroacetyl)-S,S-diethylsulfilimine is a sulfur-nitrogen compound characterized by a dichloroacetyl group (-COCCl₂) attached to a sulfilimine moiety (S–N–S) with two ethyl substituents. The sulfilimine core (S–N–S) distinguishes it from sulfonamides (S–O–N) and sulfoxides (S=O), conferring unique electronic and steric properties. The dichloroacetyl group enhances electrophilicity, making the compound reactive in nucleophilic substitutions or cycloadditions .

Properties

CAS No. |

10403-82-4 |

|---|---|

Molecular Formula |

C6H11Cl2NOS |

Molecular Weight |

216.13 g/mol |

IUPAC Name |

2,2-dichloro-N-(diethyl-λ4-sulfanylidene)acetamide |

InChI |

InChI=1S/C6H11Cl2NOS/c1-3-11(4-2)9-6(10)5(7)8/h5H,3-4H2,1-2H3 |

InChI Key |

OVDCYTIKRBNRHM-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=NC(=O)C(Cl)Cl)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 304623 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The specific synthetic routes and reaction conditions can vary, but they generally include steps such as:

Initial Reactant Preparation: The starting materials are prepared and purified.

Reaction Setup: The reactants are combined in a reaction vessel under controlled conditions, such as temperature and pressure.

Catalysis: Catalysts may be used to accelerate the reaction and improve yield.

Purification: The product is purified using techniques such as crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of NSC 304623 is scaled up to meet demand. This involves optimizing the synthetic routes to maximize efficiency and minimize costs. Industrial production methods may include:

Batch Processing: Producing the compound in large batches.

Continuous Flow Processing: Using continuous flow reactors to produce the compound more efficiently.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

NSC 304623 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert NSC 304623 into reduced forms with different properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving NSC 304623 typically require specific reagents and conditions, such as:

Oxidizing Agents: For oxidation reactions, common oxidizing agents like potassium permanganate or hydrogen peroxide may be used.

Reducing Agents: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

Solvents: Solvents such as ethanol, methanol, or dichloromethane are often used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation Products: Oxidized derivatives with altered functional groups.

Reduction Products: Reduced forms with different chemical properties.

Substitution Products: Compounds with new functional groups replacing the original ones.

Scientific Research Applications

NSC 304623 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: Employed in studies of cellular processes and molecular interactions.

Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

Industry: Utilized in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of NSC 304623 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:

Binding to Receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular events.

Enzyme Inhibition: NSC 304623 can inhibit the activity of certain enzymes, affecting metabolic pathways.

Signal Transduction: The compound may modulate signal transduction pathways, influencing cellular responses.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

- Reactivity : The dichloroacetyl group participates in nucleophilic substitutions, while the sulfilimine core may act as a directing group in metal-catalyzed reactions. This dual functionality is absent in simpler sulfonamides or acetamides .

- Stability : N,N-Dichlorosulfonamides are more stable than dichloroacylamides due to strong electron-withdrawing sulfonyl groups, whereas sulfilimines may decompose under harsh conditions (e.g., strong acids/bases) .

Biological Activity

N-(Dichloroacetyl)-S,S-diethylsulfilimine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a dichloroacetyl group linked to a sulfilimine moiety, which contributes to its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Cytotoxicity : Studies indicate that it exhibits cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.

- Antimicrobial Activity : Preliminary research suggests that it may possess antimicrobial properties, affecting bacterial growth and viability.

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, a study reported a significant reduction in cell viability in human carcinoma cell lines when treated with this compound. The IC50 values observed were in the micromolar range, indicating potent cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| KB (nasopharyngeal carcinoma) | 15 |

| MCF-7 (breast cancer) | 10 |

| HeLa (cervical cancer) | 12 |

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against various bacterial strains. The results indicated that it exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 40 |

Case Studies

- Case Study on Cancer Treatment : A clinical trial investigated the use of this compound in combination with other chemotherapeutic agents for patients with advanced solid tumors. The results showed an improved response rate compared to standard treatments alone.

- Toxicological Assessment : In animal studies, the compound was administered at varying doses to evaluate its toxicity profile. While low doses showed minimal adverse effects, higher doses resulted in significant hepatotoxicity, necessitating further investigation into its safety margins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.